

An In-depth Technical Guide to 4-Isopropylanisole (CAS: 4132-48-3)

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Compound of Interest		
Compound Name:	4-Isopropylanisole	
Cat. No.:	B1583350	Get Quote

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Introduction

4-Isopropylanisole, also known as 4-methoxycumene or 1-methoxy-4-(1-methylethyl)benzene, is an aromatic ether with the chemical formula C₁₀H₁₄O.[1] Its structure features a methoxy group and an isopropyl group attached to a benzene ring at the para position. This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties.[2] Furthermore, its distinct aroma makes it a subject of study in the field of sensory perception and olfaction. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological significance of **4-Isopropylanisole**.

Physicochemical Properties

4-Isopropylanisole is a colorless to light yellow liquid at room temperature with a characteristic sweet, fruity odor.[1] It is sparingly soluble in water but soluble in nonpolar organic solvents. While one source reports a melting point of 60-61 °C, this is considered anomalous as it contradicts the compound's liquid state at ambient temperatures.[3]



Property	Value	Source(s)
Molecular Formula	C10H14O	[1]
Molecular Weight	150.22 g/mol	[1]
CAS Number	4132-48-3	[1]
Appearance	Colorless to light yellow liquid	[1][4]
Boiling Point	210-213 °C	[4][5]
Density	0.935 g/cm³ at 25 °C	[5]
Refractive Index	1.5010 - 1.5070 at 20 °C	[6][7]
Flash Point	83 °C (181.4 °F)	[5][8]
Vapor Pressure	0.4 ± 0.4 mmHg at 25°C (Predicted)	[3]
Water Solubility	Sparingly soluble	[1]
LogP	2.81860	[3]

Spectroscopic Data

The structural elucidation of **4-Isopropylanisole** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methoxy protons, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and two doublets for the aromatic protons, indicative of a para-substituted benzene ring.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	Doublet	2H	Ar-H (ortho to isopropyl)
~6.85	Doublet	2H	Ar-H (ortho to methoxy)
~3.80	Singlet	3H	-OCH₃
~2.88	Septet	1H	-CH(CH ₃) ₂
~1.23	Doublet	6H	-CH(CH ₃) ₂

¹³C NMR: The carbon NMR spectrum shows distinct signals for the methoxy carbon, the isopropyl carbons, and the four unique aromatic carbons.

Chemical Shift (ppm)	Assignment
~157.9	Ar-C (ipso, attached to -OCH₃)
~146.9	Ar-C (ipso, attached to isopropyl)
~127.1	Ar-C (ortho to isopropyl)
~113.7	Ar-C (ortho to methoxy)
~55.2	-OCH₃
~33.2	-CH(CH ₃) ₂
~24.1	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Strong	Aliphatic C-H stretch
~1610, ~1510	Medium	Aromatic C=C stretch
~1250	Strong	Aryl C-O stretch (asymmetric)
~1040	Strong	Aryl C-O stretch (symmetric)
~830	Strong	p-disubstituted C-H out-of- plane bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Isopropylanisole** shows a molecular ion peak at m/z 150. The base peak is typically observed at m/z 135, corresponding to the loss of a methyl group to form a stable benzylic cation.

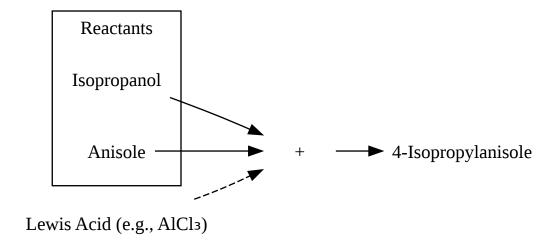
m/z	Relative Intensity	Assignment
150	Moderate	[M]+ (Molecular ion)
135	High	[M - CH ₃] ⁺
105	Low	[M - CH₃ - CH₂O] ⁺
91	Low	[C ₇ H ₇]+ (Tropylium ion)
77	Low	[C ₆ H ₅] ⁺ (Phenyl ion)

Synthesis and Reactivity Synthesis: Friedel-Crafts Alkylation of Anisole

A common and effective method for the synthesis of **4-Isopropylanisole** is the Friedel-Crafts alkylation of anisole using an isopropylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:





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Figure 1: General scheme for the Friedel-Crafts alkylation of anisole.

Experimental Protocol:

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane or carbon disulfide in the reaction flask.
- Reactant Addition: Anisole (1.0 equivalent) is dissolved in the same solvent and added to the dropping funnel. The solution is added dropwise to the stirred catalyst suspension at 0-5 °C.
- Alkylation: Isopropyl chloride or isopropanol (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
 to room temperature and stirred for several hours. The progress of the reaction can be
 monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with the solvent.



The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-Isopropylanisole.

Reactivity

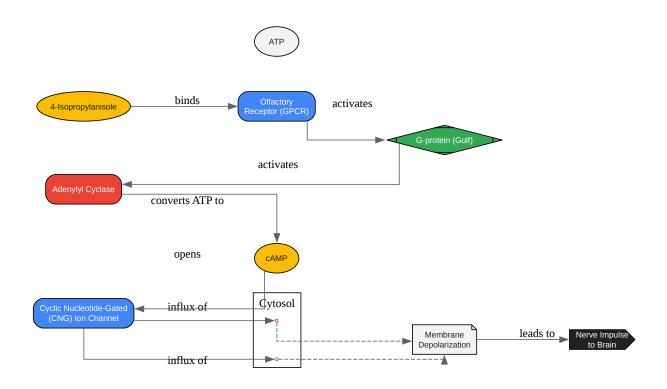
The aromatic ring of **4-Isopropylanisole** is activated by the electron-donating methoxy group, making it susceptible to electrophilic aromatic substitution reactions. The para position is occupied by the isopropyl group, directing incoming electrophiles to the ortho positions relative to the methoxy group. The benzylic position of the isopropyl group can also undergo functionalization.

Biological Activity and Applications Olfactory Receptor Interaction

4-Isopropylanisole is recognized by olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. Olfactory receptors are G-protein coupled receptors (GPCRs).[2][8][9] The binding of an odorant molecule, such as **4-Isopropylanisole**, to its specific olfactory receptor initiates a signaling cascade.

Olfactory Signaling Pathway:





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Figure 2: Olfactory signal transduction pathway initiated by an odorant.

Upon binding of **4-Isopropylanisole** to a specific olfactory receptor, the associated G-protein (G α -olf) is activated.[9] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[9]



Potential Antimicrobial and Anti-inflammatory Activity

Preliminary research suggests that **4-Isopropylanisole** may possess antimicrobial and anti-inflammatory properties.[2] However, the specific mechanisms of action and the effective concentrations for these activities are still under investigation and require further detailed studies. The structural motifs present in **4-isopropylanisole**, namely the substituted phenol ether, are found in various biologically active natural products, suggesting potential for further exploration in drug discovery.

Application as a Synthetic Intermediate

In a research context, **4-Isopropylanisole** serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization of the aromatic ring and the isopropyl group, enabling the creation of a diverse range of derivatives for various applications, including pharmaceutical and materials science research.

Safety and Handling

4-Isopropylanisole is considered a combustible liquid and may cause skin, eye, and respiratory irritation.[2][5] It is harmful if swallowed or in contact with skin.[9]

- Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[8]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[8]

Conclusion

4-Isopropylanisole is a significant aromatic compound with well-characterized physicochemical and spectroscopic properties. Its synthesis is readily achievable through



established methods such as Friedel-Crafts alkylation. While its role in fragrance is understood through the olfactory signaling pathway, its potential as an antimicrobial and anti-inflammatory agent presents an exciting avenue for future research. This guide provides a foundational resource for scientists and researchers working with **4-Isopropylanisole**, facilitating its application in organic synthesis and the exploration of its biological activities.

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